

Nor Acetildenafil-d8 certificate of analysis

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Compound of Interest		
Compound Name:	Nor Acetildenafil-d8	
Cat. No.:	B563929	Get Quote

Technical Guide: Nor Acetildenafil-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor Acetildenafil-d8 is a deuterated analog of Nor Acetildenafil, which itself is a structural analog of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] As a member of the PDE5 inhibitor class, Nor Acetildenafil-d8 is presumed to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[2][3] This technical guide provides a comprehensive overview of the analytical characterization, experimental protocols, and the core signaling pathway associated with Nor Acetildenafil and related PDE5 inhibitors. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Analytical Data Summary

While a specific Certificate of Analysis for **Nor Acetildenafil-d8** is not publicly available, the following table summarizes the typical analytical data expected for a research-grade deuterated compound of this nature. This data is representative and based on standard analytical techniques used for the quality control of small molecules.



Analytical Test	Specification	Methodology
Appearance	White to off-white solid	Visual Inspection
Purity (by HPLC)	≥ 98%	High-Performance Liquid Chromatography
Identity (by ¹H NMR)	Conforms to structure	Nuclear Magnetic Resonance Spectroscopy
Identity (by MS)	Conforms to expected m/z	Mass Spectrometry
Deuterium Incorporation	≥ 99%	Mass Spectrometry or NMR
Residual Solvents	To be reported	Gas Chromatography-Mass Spectrometry
Water Content	≤ 0.5%	Karl Fischer Titration

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the analysis of compounds like **Nor Acetildenafil-d8**.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure: A sample of the compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and injected into the HPLC system. The retention time of the main peak is recorded, and the purity is calculated based on the area percentage of all observed peaks.



Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent. ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the chemical structure of the molecule.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

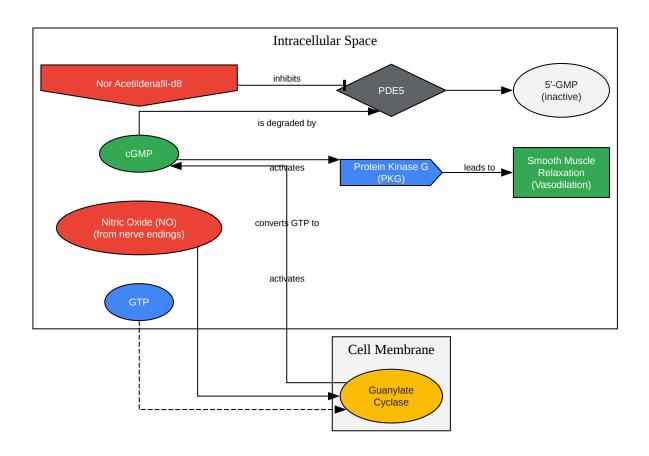
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray ionization (ESI).
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This is compared to the calculated theoretical mass to confirm the identity. The isotopic distribution is analyzed to confirm the level of deuterium incorporation.

Core Signaling Pathway: PDE5 Inhibition

Nor Acetildenafil, as an analog of Sildenafil, is presumed to act as a competitive inhibitor of phosphodiesterase type 5 (PDE5).[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2][4] The inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG) and results in the relaxation of smooth muscle cells, leading to vasodilation.[5][6] This mechanism is central to the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[2][3]

The signaling cascade begins with the release of nitric oxide (NO) in response to sexual stimulation.[4][7] NO activates guanylate cyclase, which then converts guanosine triphosphate (GTP) to cGMP.[4][5] By preventing the breakdown of cGMP, PDE5 inhibitors amplify this signaling pathway.[2][4]





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